[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(1S,2R,3R,4R)-1,2,4,5-tetraacetyloxy-1-cyanopentan-3-yl]oxyoxan-2-yl]methyl acetate
[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(1S,2R,3R,4R)-1,2,4,5-tetraacetyloxy-1-cyanopentan-3-yl]oxyoxan-2-yl]methyl acetate
Brand Name:
Vulcanchem
CAS No.:
5120-84-3
VCID:
VC0125635
InChI:
InChI=1S/C28H37NO18/c1-12(30)38-10-21(41-15(4)33)24(23(42-16(5)34)20(9-29)40-14(3)32)47-28-27(45-19(8)37)26(44-18(7)36)25(43-17(6)35)22(46-28)11-39-13(2)31/h20-28H,10-11H2,1-8H3/t20-,21+,22+,23+,24+,25+,26-,27+,28-/m0/s1
SMILES:
CC(=O)OCC1C(C(C(C(O1)OC(C(COC(=O)C)OC(=O)C)C(C(C#N)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula:
C28H37NO18
Molecular Weight:
675.6 g/mol
[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(1S,2R,3R,4R)-1,2,4,5-tetraacetyloxy-1-cyanopentan-3-yl]oxyoxan-2-yl]methyl acetate
CAS No.: 5120-84-3
Reference Standards
VCID: VC0125635
Molecular Formula: C28H37NO18
Molecular Weight: 675.6 g/mol
CAS No. | 5120-84-3 |
---|---|
Product Name | [(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(1S,2R,3R,4R)-1,2,4,5-tetraacetyloxy-1-cyanopentan-3-yl]oxyoxan-2-yl]methyl acetate |
Molecular Formula | C28H37NO18 |
Molecular Weight | 675.6 g/mol |
IUPAC Name | [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(1S,2R,3R,4R)-1,2,4,5-tetraacetyloxy-1-cyanopentan-3-yl]oxyoxan-2-yl]methyl acetate |
Standard InChI | InChI=1S/C28H37NO18/c1-12(30)38-10-21(41-15(4)33)24(23(42-16(5)34)20(9-29)40-14(3)32)47-28-27(45-19(8)37)26(44-18(7)36)25(43-17(6)35)22(46-28)11-39-13(2)31/h20-28H,10-11H2,1-8H3/t20-,21+,22+,23+,24+,25+,26-,27+,28-/m0/s1 |
Standard InChIKey | IGEBHORIJPXRAY-YKVWFVLNSA-N |
Isomeric SMILES | CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](COC(=O)C)OC(=O)C)[C@@H]([C@H](C#N)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES | CC(=O)OCC1C(C(C(C(O1)OC(C(COC(=O)C)OC(=O)C)C(C(C#N)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)OC(C(COC(=O)C)OC(=O)C)C(C(C#N)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Synonyms | Cellobiononitrile 2,2’,3,3’,4’,5,6,6’-Octaacetate (8CI); Cellobiononitrile Octaacetate |
PubChem Compound | 2747764 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume